molecular formula C9H13N3O2 B2375289 5-methyl-5,6,7,8-tetrahydro-4H-pyrazolo[1,5-a][1,4]diazepine-2-carboxylic acid CAS No. 1824301-46-3

5-methyl-5,6,7,8-tetrahydro-4H-pyrazolo[1,5-a][1,4]diazepine-2-carboxylic acid

Cat. No.: B2375289
CAS No.: 1824301-46-3
M. Wt: 195.222
InChI Key: FVUXSWAQHNRADJ-UHFFFAOYSA-N
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Description

5-Methyl-5,6,7,8-tetrahydro-4H-pyrazolo[1,5-a][1,4]diazepine-2-carboxylic acid (CAS 1824301-46-3) is a high-value, fused N-heterocyclic compound that serves as a versatile scaffold in medicinal chemistry and drug discovery. This diazepine-fused pyrazole carboxylate is recognized as a valuable pharmacophore for the design of novel therapeutic agents, particularly in the fields of antiviral and anticancer research . Its core structure is a key intermediate in synthesizing more complex, biologically active molecules. The primary research value of this compound lies in its role as a precursor to non-nucleoside inhibitors. Specifically, analogous 5,6,7,8-tetrahydro-4H-pyrazolo[1,5-a][1,4]diazepine-2-carboxamide derivatives have been identified as potent non-nucleoside inhibitors of the respiratory syncytial virus (RSV) polymerase complex, presenting a significant avenue for antiviral development . Furthermore, the pyrazolo[1,5-a][1,4]diazepine core is a privileged structure in oncology research. Derivatives of this pharmacophore have been investigated as potent ROS1 kinase inhibitors for cancer treatment and have demonstrated promising activity in suppressing the growth of various lung cancer cell lines by inducing cell cycle arrest and apoptosis . The synthesis of this scaffold has been optimized for scalability, providing researchers with reliable access to this important building block for exploratory chemistry and lead optimization campaigns . This product is intended for Research Use Only and is not intended for diagnostic or therapeutic procedures.

Properties

IUPAC Name

5-methyl-4,6,7,8-tetrahydropyrazolo[1,5-a][1,4]diazepine-2-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H13N3O2/c1-11-3-2-4-12-7(6-11)5-8(10-12)9(13)14/h5H,2-4,6H2,1H3,(H,13,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FVUXSWAQHNRADJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1CCCN2C(=CC(=N2)C(=O)O)C1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H13N3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

195.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

The synthesis of 5-methyl-5,6,7,8-tetrahydro-4H-pyrazolo[1,5-a][1,4]diazepine-2-carboxylic acid involves several steps:

    Starting Material: The synthesis begins with commercially available methyl pyrazole 3,5-dicarboxylate.

    Alkylation: This compound is alkylated with 3-bromo-N-Boc propyl amine.

    Cyclization: The resulting derivative undergoes cyclization upon deprotection of the Boc protecting group to yield the pyrazolo-diazepine skeleton.

    Reduction: Selective reduction of the lactam is accomplished using borane.

    Protection: The resulting amine is protected using a tert-butyloxycarbonyl protecting group.

Chemical Reactions Analysis

5-methyl-5,6,7,8-tetrahydro-4H-pyrazolo[1,5-a][1,4]diazepine-2-carboxylic acid undergoes various chemical reactions:

Scientific Research Applications

Biological Activities

The compound exhibits a range of biological activities that make it a candidate for drug development:

  • CNS Activity : Research indicates that derivatives of pyrazolo[1,5-a][1,4]diazepines can act as positive allosteric modulators of glutamate receptors, which are implicated in various neurological disorders .
  • Antitumor Activity : Some studies have identified pyrazolo-diazepine derivatives as potential inhibitors of cancer cell proliferation. For instance, certain compounds have shown efficacy against various cancer cell lines by targeting specific signaling pathways .
  • Antiviral Properties : There is emerging evidence suggesting that pyrazolo[1,5-a][1,4]diazepines may inhibit viral replication mechanisms. This has been particularly noted in studies focusing on respiratory viruses .

Case Studies

  • Positive Allosteric Modulation : A study reported that specific derivatives of 5-methyl-5,6,7,8-tetrahydro-4H-pyrazolo[1,5-a][1,4]diazepine enhance the activity of mGlu5 receptors in preclinical models of schizophrenia. These findings suggest therapeutic potential in treating psychiatric disorders .
  • Anticancer Activity : Another investigation revealed that certain substituted pyrazolo-diazepines demonstrated potent activity against breast cancer cell lines by inducing apoptosis and inhibiting cell migration .
  • Inhibition of Viral Replication : A recent study highlighted the effectiveness of a pyrazolo[1,5-a][1,4]diazepine derivative in suppressing viral RNA synthesis in infected cells. This suggests potential applications in antiviral therapies .

Structure-Activity Relationship (SAR)

Understanding the SAR is crucial for optimizing the pharmacological profiles of these compounds. Variations in substituents on the diazepine ring can significantly influence biological activity:

Substituent PositionEffect on ActivityExample Compound
2Enhances CNS activity2-Methyl derivative
7Increases antitumor potency7-Carboxylate derivative
8Modulates antiviral properties8-Alkyl substituted derivative

Mechanism of Action

The mechanism of action of 5-methyl-5,6,7,8-tetrahydro-4H-pyrazolo[1,5-a][1,4]diazepine-2-carboxylic acid involves its interaction with specific molecular targets, such as kinases. The compound’s structure allows it to inhibit kinase activity, which is crucial in regulating various cellular processes. This inhibition can lead to therapeutic effects, particularly in the treatment of diseases where kinase activity is dysregulated .

Comparison with Similar Compounds

Comparison with Structural Analogs

Structural Variations and Key Derivatives

The pyrazolo[1,5-a][1,4]diazepine core allows for diverse substitutions, which modulate biological activity, solubility, and synthetic accessibility. Below is a comparison of key derivatives:

Table 1: Structural and Molecular Properties
Compound Name Molecular Formula Molecular Weight Key Substituents
5-Methyl-5,6,7,8-tetrahydro-4H-pyrazolo[1,5-a][1,4]diazepine-2-carboxylic acid C₉H₁₂N₃O₂ 194.21 g/mol 5-methyl, 2-carboxylic acid
5-[(tert-Butoxy)carbonyl] variant (CAS 1355170-97-6) C₁₃H₁₉N₃O₄ 281.31 g/mol 5-tert-butyl ester, 2-carboxylic acid
4-Oxo-5,6,7,8-tetrahydro-4H-pyrazolo[1,5-a][1,4]diazepine-2-carboxylic acid C₈H₉N₃O₃ 195.18 g/mol 4-oxo, 2-carboxylic acid
Methyl 5-(4-fluorobenzyl)-4-oxo-4,5,6,7-tetrahydro derivative (CAS 477845-46-8) C₁₅H₁₄FN₃O₃ 303.29 g/mol 4-oxo, 5-(4-fluorobenzyl), methyl ester
5,6,7,8-Tetrahydro-2-phenyl-4H-pyrazolo[1,5-a][1,4]diazepine (CAS 1246553-10-5) C₁₃H₁₅N₃ 213.28 g/mol 2-phenyl, no carboxylic acid
Key Observations :
  • Substituent Impact on Solubility : The carboxylic acid group enhances hydrophilicity, while tert-butyl esters (e.g., CAS 1355170-97-6) or aryl groups (e.g., 2-phenyl) increase lipophilicity .

Key Findings :

  • Antiviral vs. Anticancer Activity : The parent compound’s RSV inhibition contrasts with ferrocenyl derivatives’ anti-cancer activity, highlighting scaffold versatility .
Table 4: Stability and Handling
Compound Storage Conditions Solubility (H₂O) Safety Notes
This compound RT (sealed, dry) Moderate Avoid inhalation; irritant
4-Oxo derivative (CAS 477863-08-4) RT (moisture-sensitive) Low Corrosive; use PPE
tert-Butyl ester (CAS 1355170-97-6) -20°C (desiccated) Insoluble Stable but hygroscopic

Notes:

  • The 4-oxo derivative requires stringent moisture control due to hydrolytic sensitivity .
  • Parent compound’s moderate solubility makes it suitable for aqueous formulation in drug development .

Biological Activity

5-Methyl-5,6,7,8-tetrahydro-4H-pyrazolo[1,5-a][1,4]diazepine-2-carboxylic acid is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its synthesis, biological properties, and potential applications in drug development.

Synthesis

The synthesis of this compound generally involves a multi-step process. The key steps include:

  • Starting Materials : Methyl pyrazole-3,5-dicarboxylate is commonly used as a precursor.
  • Alkylation : The precursor undergoes alkylation with appropriate amines to form the diazepine skeleton.
  • Cyclization : Cyclization occurs during the deprotection of the Boc group to yield the target compound.
  • Reduction : Selective reduction of intermediate compounds is performed to achieve the desired functional groups.

1. Anticancer Activity

Research indicates that derivatives of 5-methyl-5,6,7,8-tetrahydro-4H-pyrazolo[1,5-a][1,4]diazepine exhibit promising anticancer properties. For instance:

  • Inhibition of Lung Cancer Cells : Studies have shown that certain derivatives can suppress the growth of A549 lung cancer cells by inducing apoptosis and causing cell cycle arrest .
  • Mechanism of Action : These compounds may act by inhibiting specific signaling pathways involved in cancer cell proliferation.

2. Antiviral Properties

The compound has also been investigated for its antiviral activity:

  • Inhibition of RSV Polymerase : It has been identified as a non-nucleoside inhibitor of the respiratory syncytial virus (RSV) polymerase complex . This suggests potential applications in treating viral infections.

3. Neuroprotective Effects

Some studies suggest that pyrazolo[1,5-a][1,4]diazepine derivatives may possess neuroprotective effects:

  • Mechanisms : These compounds may modulate neurotransmitter systems or exhibit antioxidant properties that protect neuronal cells from damage .

Table 1: Summary of Biological Activities

Activity TypeTarget OrganismMechanism of ActionReference
AnticancerA549 Lung CancerInduces apoptosis and cell cycle arrest
AntiviralRSVInhibits polymerase complex
NeuroprotectiveNeuronal CellsModulates neurotransmitter systems

Q & A

Q. Methodological Optimization :

  • Solvent Selection : Use polar aprotic solvents (e.g., DMF) for alkylation to enhance reactivity .
  • Catalysis : Employ EDCI/HOBt coupling agents for amide bond formation (e.g., with 3-methylfuran-2-carboxylic acid), achieving >90% yields .
  • Purification : Flash chromatography (SiO₂, gradient EtOAc/hexanes) ensures high purity (>95%) .

Q. Table 1: Representative Synthetic Conditions

StepReagents/ConditionsYield (%)Reference
AlkylationK₂CO₃, DMF, 80°C85–90
CyclizationHCl/dioxane, RT75–80
Carboxylic Acid FormationNaOH, THF/MeOH, reflux90–95

How can structural ambiguity in spectroscopic data (NMR, MS) for this compound be resolved?

Basic Research Question
Key Analytical Techniques :

  • ¹H/¹³C NMR : Assign signals using 2D experiments (COSY, HSQC). For example:
    • The pyrazole C-3 proton resonates at δ 7.33–7.76 ppm (multiplet) .
    • Diazepine methyl groups appear as singlets at δ 2.24–2.27 ppm .
  • HRMS : Confirm molecular ion ([M+H]⁺) with <2 ppm error (e.g., m/z calc. 276.1, obs. 276.1) .

Q. Advanced Contradiction Resolution :

  • Dynamic Effects : Rotameric splitting in NMR (e.g., NH protons) can be mitigated by D₂O exchange or variable-temperature NMR .
  • Impurity Peaks : Compare retention times with HPLC (C18 column, 90% MeOH/H₂O) to identify byproducts .

What physicochemical properties (e.g., logP, pKa) are critical for pharmacokinetic modeling?

Basic Research Question
Key Parameters :

  • logP : 1.07 (predicts moderate lipophilicity, suitable for blood-brain barrier penetration) .
  • pKa : 3.17 (carboxylic acid group ionizes at physiological pH, enhancing solubility) .
  • Polar Surface Area (PSA) : 104.97 Ų (indicates moderate permeability) .

Q. Methodological Determination :

  • logD (pH 7.4) : -2.38 (measured via shake-flask method) .
  • Solubility : Use equilibrium solubility assays in PBS (pH 7.4) or simulated gastric fluid .

How can researchers address discrepancies in biological activity data across structural analogs?

Advanced Research Question
Case Study : ROS1 Inhibition

  • Contradiction : Derivatives with 3-methylfuran-2-carbonyl substituents show variable IC₅₀ values (nM to μM range) .
  • Resolution Strategies :
    • Structural Confirmation : Verify regiochemistry via X-ray crystallography (e.g., tert-butyl carbamate protection in analog 19) .
    • Assay Standardization : Use consistent kinase inhibition protocols (e.g., ADP-Glo™ assay) to minimize variability .

Q. Table 2: SAR for ROS1 Inhibition

SubstituentIC₅₀ (nM)NotesReference
3-Methylfuran-2-yl12.5Optimal steric fit
2-Nitrophenylsulfonyl460.0Poor solubility limits activity

What are the challenges in scaling up pyrazolo-diazepine synthesis, and how can they be mitigated?

Advanced Research Question
Key Challenges :

  • Low Yields in Cyclization : Boc deprotection at scale may require optimized HCl stoichiometry to prevent side reactions .
  • Purification Bottlenecks : Replace flash chromatography with crystallization (e.g., EtOAc/hexanes) for cost efficiency .

Q. Process Optimization :

  • Continuous Flow Chemistry : Reduces reaction time for alkylation from 24 h to 2 h .
  • In-line Analytics : Use PAT (Process Analytical Technology) tools like FTIR to monitor reaction progression .

How do in vitro assays correlate with in vivo efficacy for pyrazolo-diazepine derivatives?

Advanced Research Question
Case Study : Respiratory Syncytial Virus (RSV) Polymerase Inhibition

  • In Vitro : Compound 16 (EC₅₀ = 0.8 μM in HEp-2 cells) .
  • In Vivo : Poor oral bioavailability (<10%) due to high PSA; prodrug strategies (e.g., ethyl ester 15) improve absorption .

Q. Methodological Bridging :

  • PK/PD Modeling : Use allometric scaling from rodent studies to predict human dosing .
  • Metabolite Identification : LC-MS/MS to track hydrolysis of ester prodrugs in plasma .

What advanced computational methods support structure-activity relationship (SAR) studies?

Advanced Research Question
Tools and Workflows :

Docking Simulations (AutoDock Vina) : Predict binding modes to ROS1 kinase (PDB: 7LBL) .

Free Energy Perturbation (FEP) : Quantify substituent effects on binding affinity (e.g., furan vs. phenyl groups) .

QSAR Models : Train on datasets with >50 analogs (R² > 0.85 for logD predictions) .

Q. Validation :

  • Co-crystallization : Confirm predicted binding poses (e.g., with ROS1 kinase) .
  • Synthetic Feasibility : Prioritize analogs with SYLVIA scores >6 for scalable synthesis .

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